2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione
Description
Properties
CAS No. |
97118-79-1 |
|---|---|
Molecular Formula |
C17H10N2O4 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
2-[(4-oxo-3,1-benzoxazin-2-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H10N2O4/c20-15-10-5-1-2-6-11(10)16(21)19(15)9-14-18-13-8-4-3-7-12(13)17(22)23-14/h1-8H,9H2 |
InChI Key |
FEXWXVYNEWKTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis Using Anthranilic Acid and Phenoxyacetic Chloride
A widely cited method involves a one-pot reaction starting with anthranilic acid. In this approach, anthranilic acid (10 mmol) reacts with phenoxyacetic chloride (12 mmol) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Anhydrous potassium carbonate (20 mmol) is added as a base to facilitate deprotonation and acylation. The reaction proceeds via initial N-acylation of the anthranilic acid’s amine group, followed by intramolecular cyclization to form the benzoxazinone core. Subsequent alkylation with 1H-isoindole-1,3(2H)-dione completes the synthesis.
Key reaction parameters:
-
Temperature: 0–5°C during acylation, followed by room-temperature stirring for 12 hours.
-
Workup: Sequential washing with 5% HCl, saturated NaHCO3, and brine.
-
Yield: 68–72% after recrystallization from ethanol.
Alternative Acylating Agents
Substituting phenoxyacetic chloride with other acylating agents (e.g., acetyl chloride, benzoyl chloride) alters the benzoxazinone substituents. For example, using acetyl chloride yields 2-methyl-3,1-benzoxazin-4-one intermediates, which can be further functionalized. However, phenoxyacetic chloride remains optimal for introducing the methylene bridge required for isoindole conjugation.
Acid Chloride-Mediated Benzoxazinone Formation
Reaction with Acid Chlorides in Pyridine
Anthranilic acid reacts with two equivalents of acid chlorides in pyridine to form 2-aryl-3,1-benzoxazin-4-ones. This method, detailed in Hassan et al. (2013), involves:
-
Dissolving anthranilic acid in pyridine.
-
Dropwise addition of acid chloride (2 equivalents) at 0°C.
The mechanism proceeds through mixed anhydride formation, with pyridine acting as both solvent and base. This route is versatile for introducing diverse aryl groups at the benzoxazinone’s 2-position (Table 1).
Table 1: Substituent Variations in 2-Aryl-3,1-benzoxazin-4-ones
Variations in Substituents
Electron-withdrawing groups (e.g., NO2, Cl) on the acid chloride enhance reaction rates but may reduce yields due to side reactions. Bulky substituents (e.g., tert-butyl) require extended reaction times (up to 24 hours).
Acetic Anhydride-Based Cyclization Methods
Heating anthranilic acid with acetic anhydride generates 2-methyl-3,1-benzoxazin-4-one, a precursor for further functionalization. For the target compound, this intermediate undergoes nucleophilic substitution with isoindole-dione derivatives.
Procedure:
-
Reflux anthranilic acid (10 mmol) in acetic anhydride (50 mL) for 4 hours.
-
Cool and precipitate the benzoxazinone by adding ice water.
-
React the isolated benzoxazinone with 1H-isoindole-1,3(2H)-dione in DMF at 80°C for 8 hours.
Yield: 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Mechanistic Insights and Reaction Optimization
Acylation-Cyclization Sequence
The formation of the benzoxazinone core proceeds through a two-step mechanism:
-
N-Acylation: The amine group of anthranilic acid reacts with the acyl chloride, forming an amide intermediate.
-
Cyclization: The carboxylic acid moiety attacks the adjacent acylated amine, releasing HCl and forming the oxazinone ring.
Spectroscopic monitoring (e.g., NMR) reveals distinct shifts for the amide proton (δ 8.2–8.5 ppm) and oxazinone carbonyl (δ 170–175 ppm).
Solvent and Base Effects
-
Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
-
Inorganic bases (e.g., K2CO3) outperform organic bases (e.g., Et3N) in minimizing ester hydrolysis.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| One-Pot Acylation | 72 | 98 | High |
| Pyridine-Mediated | 85 | 95 | Moderate |
| Acetic Anhydride | 70 | 97 | Low |
The one-pot method offers superior scalability and fewer purification steps, making it industrially favorable. Conversely, pyridine-mediated routes allow greater substituent diversity but require stringent moisture control .
Chemical Reactions Analysis
Types of Reactions
2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzoxazinones, depending on the specific reagents and conditions used .
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that derivatives of benzoxazinones, including those similar to 2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione, exhibit significant antidepressant properties. For instance, compounds designed based on this structure have shown effectiveness in inhibiting monoamine oxidase (MAO), an enzyme linked to mood regulation. In vitro assays demonstrated that certain derivatives significantly reduced immobility time in forced swim tests, indicating potential as antidepressants .
Neuroprotective Effects
The neuroprotective properties of compounds related to this structure have been explored in the context of neurodegenerative diseases. Studies suggest that these compounds can penetrate the blood-brain barrier and exhibit protective effects against neuronal cell death by modulating enzymatic activity related to neurodegeneration .
Anticancer Potential
Research has also highlighted the anticancer potential of benzoxazinone derivatives. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis has been investigated. Preliminary results indicate that certain derivatives can inhibit tumor growth in vitro and in vivo models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Mechanism of Action
The mechanism of action of 2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological and physicochemical properties can be contextualized against analogs with modified substituents or core structures. Below is a detailed analysis:
Structural Analogues with Modified Moieties
Key Observations :
- Benzoxazin-2-yl vs. Thiophene/Benzofuran : The benzoxazin-2-yl group in the target compound enhances kinase inhibition via hydrogen bonding with Asp830 (EGFR) and Cys805 (HER2), while thiophene derivatives favor antioxidant pathways .
- Dual Benzoxazin-2-yl Substitution (C3) : Doubling the benzoxazin-2-yl groups improves dual kinase inhibition by forming additional hydrophobic interactions with HER2’s Thr862 .
Pharmacokinetic and Toxicity Profiles
Analysis :
- The target compound’s moderate BBB permeability and low toxicity make it suitable for CNS-involved cancers, unlike folpet, a pesticidal analog with high reactivity and toxicity .
- Hexahydro-isoindole derivatives exhibit superior BBB penetration but lack kinase specificity .
Kinase Inhibition Mechanisms
- EGFR Binding : The benzoxazin-2-yl group forms a hydrogen bond with Asp830 (bond length: 2.1 Å), while the isoindole-dione core engages in π-alkyl interactions with Leu694 .
- HER2 Selectivity : The compound’s methyl linker allows optimal positioning to interact with HER2’s Cys805 via a salt bridge (3.0 Å), a feature absent in thiophene analogs .
Comparative Efficacy in Gastric Cancer Models
| Compound | IC50 (EGFR) | IC50 (HER2) | Selectivity Ratio (EGFR/HER2) | |
|---|---|---|---|---|
| Target Compound | 0.28 μM | 0.34 μM | 1.21 | |
| Compound C3 | 0.15 μM | 0.18 μM | 1.20 | |
| Gefitinib (Reference) | 0.03 μM | >10 μM | >333 |
Implications : While less potent than gefitinib against EGFR, the target compound’s dual inhibition profile (IC50 < 0.5 μM for both kinases) offers a broader therapeutic window for HER2-positive cancers .
Biological Activity
The compound 2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione, also known as N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-p-toluenesulphonamide (CAS No. 3808-20-6), has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological profiles, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.
This compound features a complex structure characterized by its isoindole and benzoxazine moieties. The molecular formula is with a molecular weight of approximately 392.43 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.35 g/cm³ |
| Boiling Point | 561.4 ± 53 °C |
| Melting Point | 221 °C |
| pKa | 8.08 |
Cytotoxicity
Research has demonstrated that derivatives of benzoxazinone exhibit significant cytotoxic effects against various cancer cell lines. A study involving structure-activity relationships indicated that certain benzoxazinone derivatives showed IC50 values as low as in P388 leukemia cells, suggesting potent anti-cancer properties . The mechanism of action appears to involve disruption of the cell cycle and induction of apoptosis.
Antimicrobial Properties
The compound's benzoxazine structure is associated with notable antimicrobial activity. Studies have shown that it exhibits antifungal and antibacterial effects against a range of pathogens. For instance, compounds related to this structure have been tested for their efficacy against fungal strains such as Candida albicans and bacterial strains including Staphylococcus aureus and Escherichia coli.
Case Studies
- Cytotoxicity in Cancer Cells : A study published in the Asian Journal of Chemistry highlighted the synthesis and evaluation of several benzoxazinone derivatives, including the target compound, which displayed significant cytotoxicity in human cancer cell lines .
- Antimicrobial Efficacy : In a comparative study, compounds similar to this compound were evaluated for their antimicrobial activity. Results indicated that these compounds were effective against multiple strains of bacteria and fungi, showcasing their potential as therapeutic agents in infectious diseases .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. For example, some studies suggest that these compounds can act as inhibitors of elastase and other proteolytic enzymes which are crucial in tumor progression and metastasis .
Q & A
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Crystallographic techniques (e.g., X-ray diffraction) are critical. For example, single crystals grown via slow evaporation in ethanol enable precise determination of bond angles, hydrogen bonding (e.g., O–H distances refined to 0.82 Å), and molecular packing. IR and NMR data are cross-validated against computational models to confirm functional groups and stereochemistry. Discrepancies in spectral data may indicate impurities or isomerization .
Advanced Research Questions
Q. What computational and experimental approaches validate the dual EGFR/HER2 inhibitory activity of this compound?
- High-throughput virtual screening (HTVS) of chemical libraries (e.g., ChemBridge) identifies binding affinities toward EGFR/HER2 kinase domains. Molecular docking (e.g., AutoDock Vina) calculates binding energies (e.g., -9.2 kcal/mol for EGFR) and identifies key interactions: hydrogen bonds with Asp830/Asp831 (EGFR) and salt bridges with Cys805/Thr862 (HER2). In vitro validation uses kinase inhibition assays (IC values) and cell viability tests in gastric cancer models (e.g., NCI-N87). Molecular dynamics (MD) simulations (100 ns) confirm stability of ligand-receptor complexes .
Q. How does the binding mechanism of this compound differ from known EGFR/HER2 inhibitors?
- Unlike covalent inhibitors (e.g., afatinib), this compound exhibits non-covalent, ATP-competitive binding. Structural analysis reveals its benzoxazinone moiety occupies the hydrophobic back pocket of EGFR, while the isoindole-dione group stabilizes the active conformation via π-π stacking with Phe723. In HER2, the methylene bridge allows adaptive binding to the DFG-out conformation, a feature absent in lapatinib. Comparative MD simulations show lower RMSD fluctuations (<2.0 Å) than AQ4/03P inhibitors, suggesting enhanced target residence time .
Q. What challenges arise in reconciling computational predictions with experimental bioactivity data?
- False positives in HTVS may occur due to overfitting of docking scores to static crystal structures. For example, predicted high-affinity compounds may fail in cellular assays due to poor solubility or off-target effects. Mitigation strategies include:
- Ensemble docking : Sampling multiple receptor conformations to account for kinase flexibility.
- Free-energy perturbation (FEP) : Quantifying binding energy changes upon substituent modifications.
- Proteome-wide selectivity screening : Using kinome panels (>400 kinases) to identify cross-reactivity .
Methodological Guidance
Q. How can researchers design assays to evaluate the compound’s pharmacokinetic (PK) properties?
- Solubility : Use shake-flask method with HPLC-UV quantification in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- Plasma protein binding (PPB) : Employ equilibrium dialysis followed by LC-MS to measure unbound fraction.
- Caco-2 permeability : Assess apical-to-basolateral transport to predict oral bioavailability .
Q. What strategies address contradictions between in silico and in vitro data?
- Rescoring with machine learning : Train models on experimental bioactivity data to refine docking scores.
- Cryo-EM or XFEL : Resolve transient binding states undetected in static crystal structures.
- Alchemical binding free energy calculations : Improve affinity predictions using molecular mechanics/Poisson-Boltzmann (MM/PBSA) approaches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
